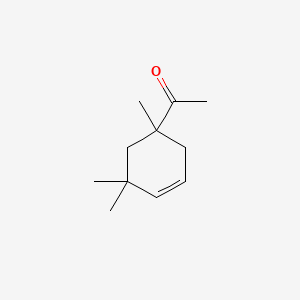
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-: is an organic compound with a molecular formula of C10H16O . It is a ketone derivative of cyclohexene, characterized by the presence of a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves the aldol condensation of 3,5,5-trimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,5,5-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- often involves large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the alpha position of the ethanone group, leading to the formation of various substituted derivatives. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It is also employed in the development of enzyme inhibitors and as a model compound for studying metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used in the production of fragrances and flavoring agents. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The cyclohexene ring and ethanone group play crucial roles in binding to the active site of the enzyme, modulating its activity.
Comparison with Similar Compounds
Ethanone, 1-(1-cyclohexen-1-yl)-: This compound lacks the three methyl groups present in Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-, resulting in different chemical and physical properties.
Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-: This compound has two methyl groups on the cyclohexene ring, leading to variations in reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: The position of the methyl groups affects the compound’s steric and electronic properties, influencing its behavior in chemical reactions.
Uniqueness: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is unique due to the presence of three methyl groups on the cyclohexene ring, which imparts distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Properties
CAS No. |
68938-56-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)7-5-6-10(2,3)8-11/h5-6H,7-8H2,1-4H3 |
InChI Key |
AVAQOIYNLURSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC=CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















